Émédastine
Vue d'ensemble
Description
Emedastine is a novel ocular antihistamine that has shown high affinity and potency for the histamine H1-receptor, making it a highly selective antagonist for this receptor. Its superior H1-selectivity over other antihistamines makes it an effective treatment for symptoms of ocular allergic diseases without significant affinity for H2- or H3-receptors (Sharif, Xu, & Yanni, 1994). Additionally, emedastine has been tested for its ability to compete for histamine receptor binding, showcasing its high selectivity and potential as a topical ocular anti-histamine for allergic conjunctivitis (Sharif, Su, & Yanni, 1994).
Synthesis Analysis
Details on the synthesis of emedastine are not directly provided in the available literature. However, the development and evaluation of emedastine for ocular use emphasize its pharmacological efficacy and selective receptor targeting, suggesting a sophisticated synthesis process aimed at achieving high selectivity and affinity for the H1-histamine receptor.
Molecular Structure Analysis
Emedastine's effectiveness is partially attributed to its molecular structure, which allows for high affinity and selectivity to the H1-receptor. Its molecular structure analysis is critical in understanding its mechanism of action, especially its competitive inhibition of histamine binding to H1-receptors, which is central to its antihistaminic properties.
Chemical Reactions and Properties
Emedastine's chemical reactions and properties, including its charge transfer complexation reactions with π-acceptors like DDQ, CA, and TCNQ, have been explored for analytical determination. These studies highlight emedastine's reactive capabilities and its potential interactions with other substances, which are crucial for its formulation and therapeutic efficacy (Sawsan et al., 2017).
Physical Properties Analysis
The physical properties of emedastine, particularly its solubility and stability, play a significant role in its pharmacokinetics and pharmacodynamics. While specific details on these properties are not extensively covered in the provided literature, the high efficacy of emedastine in ocular applications implies favorable physical characteristics that facilitate its absorption and interaction at the site of action.
Chemical Properties Analysis
Emedastine's chemical properties, including its potent and selective H1-receptor antagonism, underscore its role in treating allergic conditions. Its chemical stability, interaction with other chemical entities, and its selective inhibition of histamine-induced reactions are central to its therapeutic profile. The spectrophotometric determination and thermodynamic studies of emedastine's charge transfer complexation provide insights into its chemical interactions and the energy dynamics of its reactions, further illustrating its chemical behavior and properties in pharmaceutical applications (Sawsan et al., 2017).
Applications De Recherche Scientifique
Études de photodégradation et de phototoxicité
L’émédastine, en tant que médicament antihistaminique H1 topique, a fait l’objet d’études sur son comportement de photodégradation et sa phototoxicité potentielle. Des recherches ont montré que l’émédastine est photolabile sur une plage de valeurs de pH, ce qui est crucial pour sa fabrication et son stockage . La génération d’espèces réactives de l’oxygène (ROS) pendant la photodégradation a également été examinée pour estimer le risque de phototoxicité, ce qui est important pour son application sûre dans les formulations oculaires .
Stabilité dans diverses conditions de pH
La stabilité de l’émédastine a été testée dans des solutions de différentes valeurs de pH, en tenant compte de sa réactivité à des températures élevées. Ceci est essentiel pour garantir l’efficacité et la sécurité du médicament lorsqu’il est administré aux patients. L’émédastine s’est avérée labile dans toutes les conditions de pH, ce qui a un impact sur sa durée de conservation et ses exigences de manipulation .
Développement de méthodes de chimie analytique
Des méthodes analytiques telles que la chromatographie liquide haute performance (HPLC) et la chromatographie liquide ultra-performante couplée à la spectrométrie de masse en tandem (UPLC-MS/MS) ont été développées pour étudier la cinétique de dégradation et les voies de dégradation de l’émédastine. Ces méthodes sont essentielles pour l’industrie pharmaceutique afin de surveiller la qualité et la stabilité du médicament .
Pharmacodynamique
Le mécanisme d’action de l’émédastine implique l’inhibition de la perméabilité vasculaire stimulée par l’histamine dans la conjonctive après administration oculaire topique. Cette propriété pharmacodynamique est essentielle pour son effet thérapeutique dans le traitement des réactions allergiques .
Interaction avec les récepteurs
Des études ont montré que l’émédastine exerce des effets négligeables sur les récepteurs adrénergiques, dopaminergiques et sérotoninergiques. La compréhension de ces interactions est importante pour prédire les effets secondaires potentiels et les interactions médicamenteuses .
Développement de la formulation
La connaissance de la photolabilité de l’émédastine et de sa stabilité dans diverses conditions de pH aide au développement de formulations stables et efficaces. Cela inclut l’optimisation de la concentration du médicament, le choix d’excipients appropriés et la détermination de matériaux d’emballage adaptés pour le protéger de la lumière et de la dégradation induite par le pH .
Tests de sécurité et d’efficacité
L’émédastine est soumise à des tests de sécurité et d’efficacité rigoureux, y compris l’évaluation de sa phototoxicité et de sa stabilité dans différentes conditions. Ces tests sont essentiels pour l’approbation réglementaire et pour garantir la sécurité des patients .
Applications thérapeutiques
Au-delà de son utilisation principale dans le traitement de la conjonctivite allergique, les recherches sur les propriétés de l’émédastine pourraient ouvrir des applications thérapeutiques potentielles dans d’autres domaines où l’histamine joue un rôle, comme certaines affections dermatologiques ou comme composant de thérapies combinées .
Mécanisme D'action
Target of Action
Emedastine is a selective H1-receptor antagonist . The primary target of Emedastine is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions.
Mode of Action
Emedastine works by blocking the action of histamine that causes allergic symptoms. It demonstrates relative selectivity for the H1 histamine receptor . In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration .
Biochemical Pathways
Emedastine’s action on the H1 receptor leads to a decrease in the symptoms of allergy . By blocking the H1 receptor, Emedastine inhibits the effects of histamine, a substance in the body that causes allergic symptoms . This results in the relief of symptoms associated with allergic conjunctivitis .
Result of Action
The molecular and cellular effects of Emedastine’s action result in the relief of signs and symptoms of allergic conjunctivitis . These include redness, itching, and swelling of the eyes . Emedastine appears to exert negligible effects on adrenergic, dopaminergic, and serotonin receptors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUZBQVCBVDWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87233-62-3 (difumarate), 690625-90-2 (monofumarate salt/solvate) | |
Record name | Emedastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048243 | |
Record name | Emedastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (difumarate formulation), 1.44e+00 g/L | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Emedastine is a relatively selective, histamine H1 antagonist. In vitro examinations of emedastine's affinity for histamine receptors demonstrate relative selectivity for the H1 histamine receptor. In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration. Emedastine appears exert negligible effects on adrenergic, dopaminergic and serotonin receptors. | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
87233-61-2 | |
Record name | Emedastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87233-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emedastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emedastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMEDASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1H7Y9OJV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.